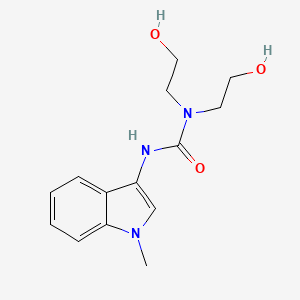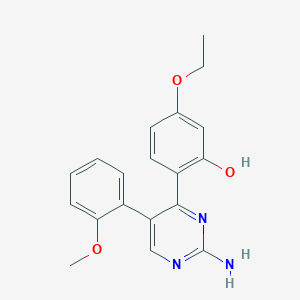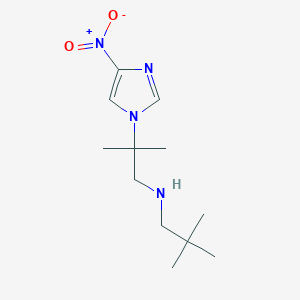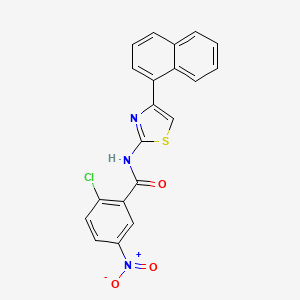
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MEU, is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that has been found in a variety of natural sources, including plants and animals. MEU has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Additionally, this paper will list future directions for the study of MEU.
作用機序
The mechanism of action of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is not fully understood, but it has been found to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to inhibit protein kinase activity by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of protein kinase activity, and the induction of cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to have a low toxicity profile, making it a promising candidate for further study as an anticancer agent.
実験室実験の利点と制限
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a number of advantages for use in lab experiments, including its selectivity for cancer cells and its low toxicity profile. However, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can be challenging, which may limit its availability for use in lab experiments.
将来の方向性
There are a number of future directions for the study of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, including the development of more efficient synthesis methods, the study of its potential as an anticancer agent in vivo, and the identification of downstream targets of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea inhibition of protein kinase activity. Additionally, the development of novel fluorescent probes based on the structure of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea may have applications in the study of protein kinase signaling pathways.
合成法
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been synthesized using various methods, including the reaction of 1-methylindole-3-carboxamide with ethylene carbonate and the reaction of 1-methylindole-3-carboxamide with ethylene glycol in the presence of a base. The latter method has been found to be more efficient, with a higher yield of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea. This method involves the reaction of 1-methylindole-3-carboxamide with potassium carbonate and ethylene glycol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea.
科学的研究の応用
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of protein kinase activity and its use as a potential anticancer agent. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to selectively inhibit the growth of cancer cells, making it a promising candidate for further study as an anticancer agent. Additionally, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to be a potent inhibitor of protein kinase activity, making it a valuable tool for the study of protein kinase signaling pathways.
特性
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZNRCEXDJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)

![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)



![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)

![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)
![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)
